molecular formula C12H18N2O2 B14619877 2-(Dimethylamino)phenyl propylcarbamate CAS No. 60309-68-4

2-(Dimethylamino)phenyl propylcarbamate

Cat. No.: B14619877
CAS No.: 60309-68-4
M. Wt: 222.28 g/mol
InChI Key: UMYPDBXMJBUNPH-UHFFFAOYSA-N
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Description

2-(Dimethylamino)phenyl propylcarbamate is a carbamate derivative characterized by a phenyl ring substituted with a dimethylamino group (-N(CH₃)₂) at the ortho position and a propylcarbamate (-O(CO)NHCH₂CH₂CH₃) functional group. Carbamates are widely studied for their diverse applications, including pesticidal, pharmaceutical, and chemical synthesis roles.

Key structural attributes:

  • Propylcarbamate chain: Influences solubility and metabolic stability compared to shorter or branched alkyl chains .

Properties

CAS No.

60309-68-4

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

[2-(dimethylamino)phenyl] N-propylcarbamate

InChI

InChI=1S/C12H18N2O2/c1-4-9-13-12(15)16-11-8-6-5-7-10(11)14(2)3/h5-8H,4,9H2,1-3H3,(H,13,15)

InChI Key

UMYPDBXMJBUNPH-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)OC1=CC=CC=C1N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)phenyl propylcarbamate can be achieved through several methods. One common approach involves the reaction of 2-(dimethylamino)phenol with propyl isocyanate under controlled conditions. The reaction typically requires a solvent such as toluene and a catalyst like dibutyltin dilaurate to facilitate the formation of the carbamate linkage .

Industrial Production Methods

In industrial settings, the production of 2-(Dimethylamino)phenyl propylcarbamate may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures high yield and purity of the final product. The choice of raw materials and optimization of reaction conditions are crucial for cost-effective and efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)phenyl propylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Strong nucleophiles like sodium amide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce corresponding alcohols or amines.

Scientific Research Applications

2-(Dimethylamino)phenyl propylcarbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)phenyl propylcarbamate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with proteins or enzymes, leading to inhibition or modulation of their activity. The aromatic ring and carbamate moiety may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Pesticidal Carbamates

Compounds like ethyl (2-(4-phenoxyphenoxy)ethyl)carbamate (fenoxycarb) and 2-((ethylthio)methyl)phenyl methylcarbamate (ethiofencarb) share the carbamate backbone but differ in substituents:

Compound Substituents Key Application
2-(Dimethylamino)phenyl propylcarbamate -N(CH₃)₂ (ortho), -O(CO)NHCH₂CH₂CH₃ Not explicitly stated
Fenoxycarb Phenoxyphenoxyethyl group Insect growth regulator
Ethiofencarb Ethylthio-methyl group Acaricide/Insecticide

Key Differences :

Pharmaceutical Carbamates

Felbamate (2-phenyl-1,3-propanedioldicarbamate) is an anticonvulsant with a dicarbamate structure:

Compound Core Structure Bioactivity
2-(Dimethylamino)phenyl propylcarbamate Monocarbamate with dimethylamino Unknown
Felbamate Dicarbamate on propane-1,3-diol Anticonvulsant

Key Differences :

  • Felbamate’s dicarbamate structure and lack of aromatic amino groups contribute to its central nervous system activity, whereas the dimethylamino group in the target compound might favor peripheral interactions .

Dimethylamino-Substituted Analogs

The patent in describes 2-[4-(dimethylamino)phenyl]-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one, a pyrido-pyrimidinone derivative. This contrasts with the target compound’s carbamate functionality, which is more typical of esterase inhibitors or pro-drug systems .

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